8-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonyl fluoride
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Overview
Description
8-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonyl fluoride is a chemical compound with the CAS Number: 2253632-67-4 . It has a molecular weight of 229.28 . The IUPAC name for this compound is this compound . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FNO2S/c1-7-4-5-9 (15 (11,13)14)8-3-2-6-12-10 (7)8/h4-5,12H,2-3,6H2,1H3 . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 229.28 .Scientific Research Applications
Palladium-Catalyzed C-H Fluorination
The palladium-catalyzed C-H fluorination of 8-methylquinoline derivatives, including potentially 8-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonyl fluoride, with nucleophilic fluoride showcases a significant advancement in organic synthesis. This transformation utilizes AgF as the fluoride source combined with a hypervalent iodine oxidant, offering a novel pathway for introducing fluorine atoms into organic molecules, which is pivotal for pharmaceutical and agrochemical development due to fluorine's ability to significantly alter a molecule's biological activity and physical properties (McMurtrey, Racowski, & Sanford, 2012).
Rhodium(III)-Catalyzed α-Fluoroalkenylation
The rhodium(III)-catalyzed α-fluoroalkenylation of 8-methylquinolines, including derivatives of the compound of interest, with gem-difluorostyrenes is another notable application. This process, occurring via C-H activation and C-F cleavage, leads to the synthesis of Z-alkenyl fluorides. It's characterized by mild, redox-neutral conditions with high regio- and stereoselectivity, demonstrating its utility in constructing fluorinated organic molecules that are increasingly sought after in the development of new materials and drugs (Kong, Liu, Zhou, Wang, & Li, 2017).
Detection of Fluoride Anions
A novel application in the analytical chemistry field involves the development of a colorimetric and fluorescent probe based on 8-hydroxyquinoline for the naked-eye and fluorescent recognition of fluoride anions. This probe shows high sensitivity and excellent selectivity for fluoride, making it applicable for quantitatively detecting fluoride in various samples, including water and toothpaste. Such probes are crucial for environmental monitoring and public health, considering the significance of fluoride levels in drinking water (Yu, Xu, Peng, Li, Liu, & Wei, 2016).
Ionic Liquid Extraction System
The use of 8-sulfonamidoquinoline derivatives as chelate extraction reagents in an ionic liquid extraction system represents a fundamental approach to developing novel extraction reagents. This application is significant for solvent extraction of several divalent metal cations, showcasing superior extractability in ionic liquid systems compared to traditional solvents. It highlights the compound's utility in refining metal extraction processes, which is essential in the context of environmental cleanup and resource recovery (Ajioka, Oshima, & Hirayama, 2008).
Safety and Hazards
The safety information for 8-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonyl fluoride indicates that it is dangerous. The hazard statements include H302, H314, and H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
Properties
IUPAC Name |
8-methyl-1,2,3,4-tetrahydroquinoline-5-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2S/c1-7-4-5-9(15(11,13)14)8-3-2-6-12-10(7)8/h4-5,12H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPWWAUULOQASC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)S(=O)(=O)F)CCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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